Diethylaminoethylaniline dihydrochloride
Description
Diethylaminoethylaniline dihydrochloride, a tertiary amine derivative, is a hydrochloride salt characterized by an aniline backbone substituted with a diethylaminoethyl group. This compound has a molecular formula of C₁₀H₁₈Cl₂N₂, a molecular weight of 237.17 g/mol, and features a dimethylaniline core with an ethylamine side chain and two hydrochloride moieties . Such compounds are typically utilized in pharmaceutical synthesis, biochemical research, or as intermediates in organic reactions.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
N',N'-diethyl-N-phenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12;;/h5-9,13H,3-4,10-11H2,1-2H3;2*1H |
InChI Key |
BAVMTSYATQUKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Diethylamino)ethyl Chloride Hydrochloride
- Structure: A quaternary ammonium compound with a diethylamino group attached to an ethyl chloride backbone.
- Molecular Weight : 182.12 g/mol (C₆H₁₅Cl₂N).
- Applications: Used as a pharmaceutical intermediate, notably in synthesizing antihistamines and local anesthetics .
- Key Difference: Lacks the aromatic aniline ring present in diethylaminoethylaniline dihydrochloride, making it more reactive in alkylation reactions.
Diphenhydramine Hydrochloride
- Structure: Ethanolamine derivative with a diphenylmethoxy group and dimethylaminoethyl chain (C₁₇H₂₁NO·HCl).
- Molecular Weight : 291.82 g/mol.
- Applications : Widely used as an antihistamine (e.g., Benadryl).
- Key Difference : Incorporates a diphenylmethoxy group, enhancing its lipophilicity and blood-brain barrier penetration compared to simpler aniline derivatives .
Ethylenediamine Dihydrochloride
- Structure : Linear diamine with two hydrochloride groups (C₂H₁₀Cl₂N₂).
- Molecular Weight : 158.07 g/mol.
- Applications : Laboratory reagent for buffer preparation and metal chelation.
- Key Difference: Lacks aromaticity and tertiary amine functionality, limiting its use in drug synthesis compared to diethylaminoethylaniline derivatives .
Dimethylamine Hydrochloride
- Structure : Simple secondary amine hydrochloride (C₂H₈ClN).
- Molecular Weight : 81.55 g/mol.
- Applications : Precursor in agrochemicals and surfactants.
- Key Difference : Smaller molecular size and absence of aromatic or complex alkyl groups reduce its utility in targeted pharmacological applications .
Data Table: Comparative Analysis
*Inferred from structural analogs.
Research Findings and Functional Insights
- Reactivity: Diethylaminoethylaniline derivatives exhibit enhanced nucleophilicity due to the tertiary amine and aromatic ring, enabling participation in coupling reactions (e.g., amidation, sulfonation) .
- Pharmacological Potential: Compounds like diphenhydramine highlight the importance of aromaticity and alkylamine chains in CNS penetration, a trait less pronounced in simpler hydrochlorides like ethylenediamine dihydrochloride .
- Stability : The dihydrochloride form improves water solubility and stability under acidic conditions, critical for drug formulation .
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